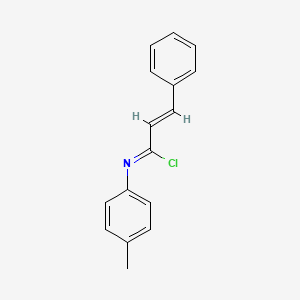
(E)-N-(4-methylphenyl)-3-phenylprop-2-enimidoyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-N-(4-methylphenyl)-3-phenylprop-2-enimidoyl chloride is an organic compound that belongs to the class of imidoyl chlorides. This compound is characterized by the presence of a phenyl group, a methylphenyl group, and an imidoyl chloride functional group. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(4-methylphenyl)-3-phenylprop-2-enimidoyl chloride typically involves the reaction of 4-methylphenylamine with cinnamaldehyde in the presence of a suitable catalyst. The reaction proceeds through the formation of an imine intermediate, which is then chlorinated using thionyl chloride or phosphorus trichloride to yield the final product.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors and automated systems are often employed to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(4-methylphenyl)-3-phenylprop-2-enimidoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The imidoyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding imidoyl oxides.
Reduction Reactions: Reduction of the imidoyl chloride group can yield amines or other reduced products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols, often in the presence of a base such as triethylamine.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution Reactions: Products include substituted imidoyl derivatives.
Oxidation Reactions: Products include imidoyl oxides.
Reduction Reactions: Products include amines and other reduced derivatives.
Scientific Research Applications
(E)-N-(4-methylphenyl)-3-phenylprop-2-enimidoyl chloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various imidoyl derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the synthesis of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (E)-N-(4-methylphenyl)-3-phenylprop-2-enimidoyl chloride involves its interaction with nucleophilic sites in biological molecules. The imidoyl chloride group is highly reactive and can form covalent bonds with nucleophiles such as amino acids, proteins, and nucleic acids. This reactivity underlies its potential biological activities and applications in medicinal chemistry.
Comparison with Similar Compounds
Similar Compounds
N-(4-methylphenyl)-3-phenylprop-2-enamide: Similar structure but lacks the chloride group.
N-(4-methylphenyl)-3-phenylprop-2-enamine: Similar structure but contains an amine group instead of the imidoyl chloride.
N-(4-methylphenyl)-3-phenylprop-2-enone: Similar structure but contains a ketone group instead of the imidoyl chloride.
Uniqueness
(E)-N-(4-methylphenyl)-3-phenylprop-2-enimidoyl chloride is unique due to its imidoyl chloride functional group, which imparts distinct reactivity and chemical properties. This makes it a valuable compound for specific synthetic applications and research studies.
Properties
CAS No. |
64343-72-2 |
|---|---|
Molecular Formula |
C16H14ClN |
Molecular Weight |
255.74 g/mol |
IUPAC Name |
(E)-N-(4-methylphenyl)-3-phenylprop-2-enimidoyl chloride |
InChI |
InChI=1S/C16H14ClN/c1-13-7-10-15(11-8-13)18-16(17)12-9-14-5-3-2-4-6-14/h2-12H,1H3/b12-9+,18-16? |
InChI Key |
WTDMJIQTKGHNNQ-VBZZLERCSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)N=C(/C=C/C2=CC=CC=C2)Cl |
Canonical SMILES |
CC1=CC=C(C=C1)N=C(C=CC2=CC=CC=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















